High-Affinity Binding to CYP124: A Comparative Analysis with Commercial Azole Antifungals
Carbethoxyhexyl Imidazole (CHImi) demonstrates a significantly higher binding affinity for the Mycobacterium tuberculosis target CYP124 compared to several clinically used azole antifungals. In a direct head-to-head comparison, CHImi exhibits a dissociation constant (Kd) of 0.19 µM, which is more than an order of magnitude lower than that of clotrimazole (Kd = 2.5 µM) and econazole (Kd = 2.1 µM), and also substantially lower than miconazole (Kd = 1.9 µM) [1]. This quantitative difference underscores its superior potency as a CYP124 inhibitor in vitro.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.19 µM |
| Comparator Or Baseline | Clotrimazole (Kd = 2.5 µM), Econazole (Kd = 2.1 µM), Miconazole (Kd = 1.9 µM) |
| Quantified Difference | Approximately 10- to 13-fold higher affinity for CHImi |
| Conditions | Spectrophotometric titration using Mycobacterium tuberculosis N-terminal His6-tagged CYP124 |
Why This Matters
This superior affinity makes CHImi the preferred choice for studies requiring potent and specific inhibition of CYP124, minimizing off-target effects and enabling lower working concentrations.
- [1] Johnston, J.B. et al. (2009). Biochemical and structural characterization of CYP124: A methyl-branched lipid ω-hydroxylase from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 106(49), 20687-20692. View Source
